molecular formula C18H15ClN2O2S B11365638 2-chloro-N-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl}benzamide

2-chloro-N-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl}benzamide

Cat. No.: B11365638
M. Wt: 358.8 g/mol
InChI Key: ZVZXHJHPFWZPDB-UHFFFAOYSA-N
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Description

2-chloro-N-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl}benzamide is a compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. These compounds are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl}benzamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions .

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl}benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

2-chloro-N-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl}benzamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound exhibits antibacterial and antifungal activities, making it useful in microbiological studies.

    Medicine: Due to its anti-inflammatory and antitumor properties, it is investigated for potential therapeutic applications.

    Industry: The compound is used in the development of agrochemicals and pharmaceuticals .

Mechanism of Action

The mechanism of action of 2-chloro-N-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl}benzamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-chloro-N-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl}benzamide is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct biological activities compared to other similar compounds. Its combination of antibacterial, antifungal, anti-inflammatory, and antitumor properties makes it a versatile compound for various applications .

Properties

Molecular Formula

C18H15ClN2O2S

Molecular Weight

358.8 g/mol

IUPAC Name

2-chloro-N-[[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl]benzamide

InChI

InChI=1S/C18H15ClN2O2S/c1-23-14-8-6-12(7-9-14)18-21-13(11-24-18)10-20-17(22)15-4-2-3-5-16(15)19/h2-9,11H,10H2,1H3,(H,20,22)

InChI Key

ZVZXHJHPFWZPDB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NC(=CS2)CNC(=O)C3=CC=CC=C3Cl

Origin of Product

United States

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